

Physical and chemical properties of 4-Hydroxyphenyl diphenyl phosphate

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Compound of Interest

Compound Name: 4-Hydroxyphenyl diphenyl phosphate

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4-Hydroxyphenyl Diphenyl Phosphate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxyphenyl diphenyl phosphate (4-HDPP) is a significant organophosphate compound, primarily recognized as a metabolite of the widely used flame retardant, triphenyl phosphate (TPHP). Its presence in biological and environmental samples has prompted further investigation into its physicochemical properties and biological activities. This technical guide provides a detailed overview of the known physical and chemical characteristics of 4-HDPP, available analytical methodologies, and insights into its biological interactions. While extensive experimental data for some properties remain limited in publicly available literature, this document consolidates the current knowledge to serve as a valuable resource for researchers in toxicology, environmental science, and drug development.

Physicochemical Properties

The physical and chemical properties of **4-Hydroxyphenyl diphenyl phosphate** are crucial for understanding its environmental fate, bioavailability, and potential for biological interactions. A summary of its key properties is presented below.

Table 1: Physical and Chemical Properties of 4-Hydroxyphenyl Diphenyl Phosphate

Property	Value	Source
Molecular Formula	C ₁₈ H ₁₅ O ₅ P	--INVALID-LINK--
Molecular Weight	342.28 g/mol	--INVALID-LINK--
CAS Number	56806-74-7	--INVALID-LINK--
IUPAC Name	(4-hydroxyphenyl) diphenyl phosphate	--INVALID-LINK--
Appearance	White to off-white solid	--INVALID-LINK--
Solubility	Slightly soluble in DMSO and Methanol	--INVALID-LINK--
Melting Point	Not experimentally determined in available literature.	-
Boiling Point	Not experimentally determined in available literature.	-
pKa	Not experimentally determined in available literature.	-
XLogP3 (Computed)	3.4	--INVALID-LINK--

Experimental Protocols

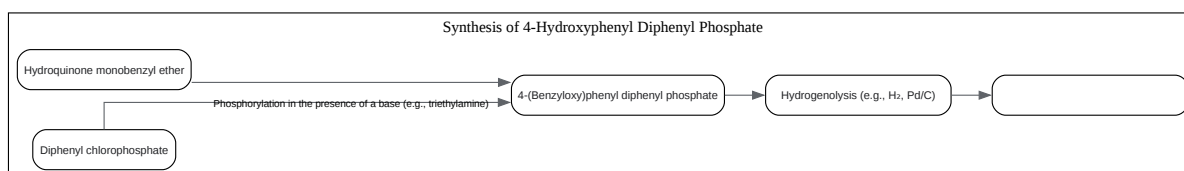
Detailed experimental protocols for the synthesis, purification, and analysis of **4-Hydroxyphenyl diphenyl phosphate** are not extensively documented in readily available scientific literature. However, general methodologies applicable to organophosphate compounds can be adapted.

Synthesis

A plausible synthetic route for **4-Hydroxyphenyl diphenyl phosphate** involves the phosphorylation of hydroquinone monobenzyl ether followed by deprotection. A generalized

protocol is outlined below; however, optimization of reaction conditions, including stoichiometry, temperature, and reaction time, would be necessary.

Hypothetical Synthesis Workflow



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Caption: Hypothetical synthesis of **4-Hydroxyphenyl diphenyl phosphate**.

Purification

Purification of the synthesized **4-Hydroxyphenyl diphenyl phosphate** would likely involve standard techniques such as column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent. The progress of the purification can be monitored by thin-layer chromatography (TLC).

Analytical Methods

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a common technique for the detection and quantification of 4-HDPP in various matrices.

- Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer (e.g., quadrupole time-of-flight, QTOF).

- **Sample Preparation:** Solid-phase extraction (SPE) is often employed for sample cleanup and concentration from biological or environmental samples.
- **Chromatographic Conditions:** A C18 reversed-phase column is typically used with a mobile phase gradient of water and acetonitrile, often with additives like formic acid or ammonium acetate to improve ionization.
- **Mass Spectrometry Parameters:** Electrospray ionization (ESI) in either positive or negative ion mode can be used. The specific precursor and product ions for 4-HDPP would be monitored for selective detection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of 4-HDPP.

- **Sample Preparation:** The purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- **¹H NMR:** Expected signals would include aromatic protons from the three phenyl rings. The protons on the hydroxyphenyl ring would show distinct splitting patterns and chemical shifts compared to the other two phenyl rings. The hydroxyl proton would appear as a broad singlet, the position of which can be concentration and solvent dependent.
- **¹³C NMR:** Aromatic carbons would be observed in the range of approximately 110-160 ppm. The carbon bearing the hydroxyl group and the carbons attached to the phosphate ester oxygen would have characteristic chemical shifts.
- **³¹P NMR:** A single resonance is expected, with a chemical shift characteristic of a phosphate triester.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the functional groups present in 4-HDPP.

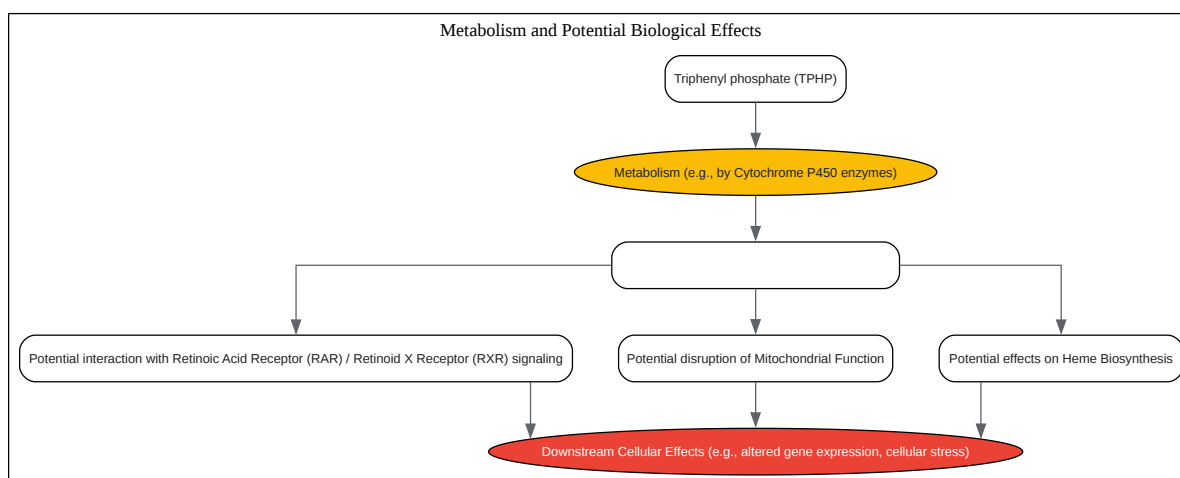
- **Sample Preparation:** The sample can be analyzed as a KBr pellet or as a thin film.
- **Expected Absorptions:**

- Broad O-H stretch from the phenolic hydroxyl group (around 3200-3600 cm^{-1}).
- Aromatic C-H stretches (around 3000-3100 cm^{-1}).
- P=O stretch (around 1250-1300 cm^{-1}).
- P-O-C stretches (around 950-1100 cm^{-1}).
- Aromatic C=C stretches (around 1450-1600 cm^{-1}).

Biological Activity and Signaling Pathways

4-Hydroxyphenyl diphenyl phosphate is primarily studied in the context of being a metabolite of TPHP. The biological activity of 4-HDPP is an area of ongoing research, with some studies suggesting potential interactions with cellular signaling pathways.

Metabolic Pathway of Triphenyl Phosphate (TPHP)



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Caption: Metabolic activation of TPHP and potential biological targets of 4-HDPP.

Emerging research suggests that TPHP and its metabolites may exert biological effects through various mechanisms. While the direct and specific role of 4-HDPP is still being elucidated, studies on TPHP provide clues to potential pathways of interest. For instance, TPHP has been shown to interact with the estrogen receptor α /NF- κ B signaling pathway. Furthermore, there is evidence that TPHP and its metabolites may affect the retinoic acid receptor/retinoid X receptor (RAR/RXR) signaling pathway, as well as pathways involved in mitochondrial function and heme biosynthesis. The extent to which 4-HDPP contributes to these effects independently of TPHP is a key area for future research.

Conclusion

4-Hydroxyphenyl diphenyl phosphate is a compound of increasing interest due to its prevalence as a metabolite of a common flame retardant. This guide has summarized the available physicochemical data and outlined general experimental approaches for its study. While there are notable gaps in the experimental data for some fundamental properties and a need for more detailed mechanistic studies on its biological activity, the information presented here provides a solid foundation for researchers. Further investigation into the synthesis, characterization, and biological impact of 4-HDPP is warranted to fully understand its role in environmental and human health.

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